molecular formula C15H22N2O3S B1230673 5-[(Carbamimidoylthio)methyl]-2-(3-methylbutoxy)benzoic acid methyl ester

5-[(Carbamimidoylthio)methyl]-2-(3-methylbutoxy)benzoic acid methyl ester

Cat. No. B1230673
M. Wt: 310.4 g/mol
InChI Key: KTRMCWILXYBTEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(carbamimidoylthio)methyl]-2-(3-methylbutoxy)benzoic acid methyl ester is a benzoate ester.

Scientific Research Applications

Molecular Structure and Synthesis

  • The synthesis and structures of benzoic methyl esters, including 5-[(Carbamimidoylthio)methyl]-2-(3-methylbutoxy)benzoic acid methyl ester, have been explored. These compounds demonstrate specific molecular conformations and packings in the crystal, influenced by weak C-H…O and C-H…π interactions (Foerster, Seichter, & Weber, 2011).

Enzyme Inhibition and Antibacterial Activity

  • Research has been conducted on the antibacterial and enzyme inhibition properties of compounds including 5-[(Carbamimidoylthio)methyl]-2-(3-methylbutoxy)benzoic acid methyl ester. These compounds have shown potential in inhibiting lipoxygenase enzymes and demonstrating antibacterial activity (Rasool et al., 2015).

Spectroscopic Studies

  • FT-IR and NMR spectroscopic studies have been conducted on derivatives of salicylic acid, which is structurally related to 5-[(Carbamimidoylthio)methyl]-2-(3-methylbutoxy)benzoic acid methyl ester. These studies help understand the molecular structure and interactions of similar compounds (Takač & Vikić Topić, 2004).

Chemoselective Esterification Methods

  • Advanced chemoselective esterification methods relevant to the synthesis of compounds like 5-[(Carbamimidoylthio)methyl]-2-(3-methylbutoxy)benzoic acid methyl ester have been developed. These methods are crucial for the efficient and selective synthesis of such compounds (Lee, Yang, & Su, 2001).

Pharmacokinetics Studies

  • Pharmacokinetic studies have been performed on compounds structurally similar to 5-[(Carbamimidoylthio)methyl]-2-(3-methylbutoxy)benzoic acid methyl ester. These studies provide insights into the absorption, distribution, metabolism, and excretion of such compounds (Xu et al., 2020).

properties

Product Name

5-[(Carbamimidoylthio)methyl]-2-(3-methylbutoxy)benzoic acid methyl ester

Molecular Formula

C15H22N2O3S

Molecular Weight

310.4 g/mol

IUPAC Name

methyl 5-(carbamimidoylsulfanylmethyl)-2-(3-methylbutoxy)benzoate

InChI

InChI=1S/C15H22N2O3S/c1-10(2)6-7-20-13-5-4-11(9-21-15(16)17)8-12(13)14(18)19-3/h4-5,8,10H,6-7,9H2,1-3H3,(H3,16,17)

InChI Key

KTRMCWILXYBTEP-UHFFFAOYSA-N

SMILES

CC(C)CCOC1=C(C=C(C=C1)CSC(=N)N)C(=O)OC

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)CSC(=N)N)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(Carbamimidoylthio)methyl]-2-(3-methylbutoxy)benzoic acid methyl ester
Reactant of Route 2
Reactant of Route 2
5-[(Carbamimidoylthio)methyl]-2-(3-methylbutoxy)benzoic acid methyl ester
Reactant of Route 3
5-[(Carbamimidoylthio)methyl]-2-(3-methylbutoxy)benzoic acid methyl ester
Reactant of Route 4
Reactant of Route 4
5-[(Carbamimidoylthio)methyl]-2-(3-methylbutoxy)benzoic acid methyl ester
Reactant of Route 5
Reactant of Route 5
5-[(Carbamimidoylthio)methyl]-2-(3-methylbutoxy)benzoic acid methyl ester
Reactant of Route 6
Reactant of Route 6
5-[(Carbamimidoylthio)methyl]-2-(3-methylbutoxy)benzoic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.